(R)-N-[1-(3-Fluorophenyl)ethyl]methylamine
Description
®-N-[1-(3-Fluorophenyl)ethyl]methylamine is an organic compound with the molecular formula C9H12FN. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
Properties
IUPAC Name |
(1R)-1-(3-fluorophenyl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBFMZHXSLJFMU-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[1-(3-Fluorophenyl)ethyl]methylamine typically involves the following steps:
Starting Material: The synthesis begins with ®-1-(3-Fluorophenyl)ethanol, which is commercially available or can be synthesized from 3-fluorobenzaldehyde through reduction.
Amination: The ®-1-(3-Fluorophenyl)ethanol is then converted to ®-1-(3-Fluorophenyl)ethylamine through an amination reaction. This can be achieved using reagents such as ammonia or methylamine under appropriate conditions.
N-Methylation: The final step involves the N-methylation of ®-1-(3-Fluorophenyl)ethylamine to produce ®-N-[1-(3-Fluorophenyl)ethyl]methylamine. This can be done using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of ®-N-[1-(3-Fluorophenyl)ethyl]methylamine may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the reactions under controlled conditions, ensuring high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-[1-(3-Fluorophenyl)ethyl]methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Amine derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Medicinal Chemistry
(R)-N-[1-(3-Fluorophenyl)ethyl]methylamine has been explored for its potential as a pharmaceutical agent. Its structural similarity to known psychoactive compounds suggests possible applications in treating neurological disorders.
Case Studies:
- Antidepressant Activity : Research indicates that compounds with similar structures can exhibit monoamine reuptake inhibition, potentially leading to antidepressant effects. A study comparing various analogs showed that modifications on the phenyl ring could enhance selectivity for serotonin or norepinephrine transporters, which are critical targets in depression treatment.
- Anxiolytic Properties : The compound's interaction with neurotransmitter systems may also provide anxiolytic effects. Preclinical studies using animal models have demonstrated that compounds with similar amine structures can reduce anxiety-like behaviors.
Neuropharmacology
The unique binding affinity of this compound to specific receptors makes it a candidate for neuropharmacological studies.
Research Findings:
- Dopaminergic Activity : Investigations into the compound's affinity for dopamine receptors suggest potential applications in treating disorders such as schizophrenia and Parkinson's disease. In vitro assays have shown that similar compounds can modulate dopaminergic signaling pathways effectively.
Chemical Synthesis
The synthesis of this compound has been reported using various methods, including asymmetric synthesis techniques. These methods are crucial for producing enantiomerically pure compounds, which are essential in pharmacology to minimize side effects and enhance efficacy.
Synthesis Techniques:
| Method | Description | Advantages |
|---|---|---|
| Asymmetric Hydrogenation | Involves the use of chiral catalysts to produce the (R)-enantiomer selectively. | High enantioselectivity; environmentally friendly. |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral compounds as starting materials. | Simplifies purification processes; cost-effective. |
Analytical Chemistry
The analysis of this compound involves various techniques to ensure purity and identify structural characteristics.
Analytical Techniques:
- Nuclear Magnetic Resonance (NMR) : Used for determining the structure and purity of the compound.
- Mass Spectrometry (MS) : Helps in confirming molecular weight and structural integrity.
- High-Performance Liquid Chromatography (HPLC) : Essential for assessing purity levels during synthesis.
Mechanism of Action
The mechanism of action of ®-N-[1-(3-Fluorophenyl)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biochemical pathways and exerting its effects. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3-Fluorophenyl)ethylamine
- (S)-N-[1-(3-Fluorophenyl)ethyl]methylamine
- ®-1-(3-Fluorophenyl)ethanol
Uniqueness
®-N-[1-(3-Fluorophenyl)ethyl]methylamine is unique due to its specific chiral configuration and the presence of both a fluorine atom and a methylamine group. This combination of features imparts distinct chemical and biological properties, making it valuable in various applications. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.
Biological Activity
(R)-N-[1-(3-Fluorophenyl)ethyl]methylamine is a chiral amine with the molecular formula C9H12FN. Its unique structure, characterized by a fluorophenyl group and a methylamine moiety, positions it as a significant compound in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H12FN
- Molecular Weight : 169.20 g/mol
- Structure : Chiral amine with specific three-dimensional arrangement.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's chiral nature enhances its ability to fit into specific binding sites, influencing biochemical pathways. Notably, it may function as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neurological Effects : It has been investigated for its potential in treating neurological disorders by acting on neurotransmitter systems, particularly through modulation of nicotinic acetylcholine receptors (nAChRs) .
- Antidepressant Potential : The compound's structural features suggest possible antidepressant effects, as similar compounds have shown efficacy in enhancing mood-related neurotransmission .
- Analgesic Properties : Preliminary studies indicate that it may possess analgesic properties, potentially related to its interaction with pain pathways .
In Vitro Studies
In vitro studies have demonstrated the compound's activity at various nAChRs. For instance:
- Modulation of α7 nAChRs : Research has shown that this compound can enhance responses at α7 nAChRs when combined with agonists like nicotine . This suggests a role as an allosteric modulator.
In Vivo Studies
- Efficacy in Animal Models : Animal studies have indicated that the compound can significantly reduce symptoms associated with conditions like anxiety and depression, although specific dosing regimens and mechanisms require further investigation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chiral amine with fluorine | Modulates nAChRs, potential antidepressant |
| (S)-N-[1-(3-Fluorophenyl)ethyl]methylamine | Enantiomer of (R) form | Different receptor selectivity |
| 1-(3-Fluorophenyl)ethylamine | Lacks methylamine group | Reduced potency compared to (R) form |
Applications in Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique properties make it a candidate for developing new pharmaceuticals targeting neurological disorders. Additionally, the compound's potential industrial applications include use in agrochemicals and specialty chemicals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
